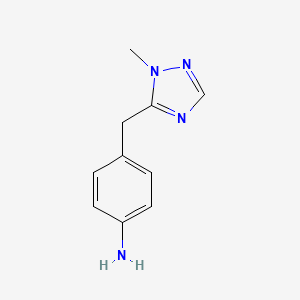

4-((1-Methyl-1h-1,2,4-triazol-5-yl)methyl)aniline

CAS No.:

Cat. No.: VC18140492

Molecular Formula: C10H12N4

Molecular Weight: 188.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12N4 |

|---|---|

| Molecular Weight | 188.23 g/mol |

| IUPAC Name | 4-[(2-methyl-1,2,4-triazol-3-yl)methyl]aniline |

| Standard InChI | InChI=1S/C10H12N4/c1-14-10(12-7-13-14)6-8-2-4-9(11)5-3-8/h2-5,7H,6,11H2,1H3 |

| Standard InChI Key | UJUSZCXPKJOEHH-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=NC=N1)CC2=CC=C(C=C2)N |

Introduction

Chemical Identity and Structural Characteristics

The compound’s IUPAC name, 4-((1-methyl-1H-1,2,4-triazol-5-yl)methyl)aniline, reflects its core structure: an aniline ring (C₆H₅NH₂) substituted at the para position with a methylene-linked 1-methyl-1,2,4-triazole group. Key features include:

-

Molecular formula: C₁₁H₁₃N₄ (deduced from analogous structures) .

-

Molecular weight: Approximately 201.25 g/mol (calculated from atomic masses).

-

Structural motifs: The 1,2,4-triazole ring contributes aromatic stability and hydrogen-bonding capacity, while the aniline group enables nucleophilic reactivity .

Comparative analysis with related compounds, such as 4-((3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)aniline (CAS 1340539-57-2), reveals that alkyl substitutions on the triazole ring significantly alter steric and electronic properties without disrupting the core aromatic system . The absence of an ethyl group in the target compound likely enhances its solubility in polar solvents compared to bulkier analogs.

Synthesis and Manufacturing Approaches

Key Synthetic Routes

While no direct synthesis of 4-((1-methyl-1H-1,2,4-triazol-5-yl)methyl)aniline is documented, methodologies for analogous triazole-aniline hybrids provide actionable blueprints:

-

Substitution-Acylation Cascade:

-

A patent detailing the synthesis of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline involves sequential substitution, acylation with oxalyl chloride, and Boc deprotection . Adapting this route, aniline derivatives could undergo Friedel-Crafts alkylation with a triazole-containing methylating agent.

-

Critical step: Intramolecular cyclization using hydrazine hydrate to form the triazole core .

-

-

Suzuki Coupling Strategy:

-

Direct Amination:

-

Reacting 5-(chloromethyl)-1-methyl-1H-1,2,4-triazole with excess aniline under basic conditions may provide a straightforward pathway, though regioselectivity challenges require optimization.

-

Process Optimization Challenges

-

Yield limitations: Competing side reactions during triazole ring formation often cap yields at 60–75% .

-

Purification hurdles: Polar byproducts necessitate chromatographic separation or recrystallization from ethanol/water mixtures .

-

Catalyst costs: Palladium-based catalysts in coupling reactions increase production expenses, prompting research into iron- or nickel-based alternatives .

Physicochemical Properties

Experimental data for the exact compound remains sparse, but extrapolations from analogs suggest:

The compound’s fluorescence properties are theorized to stem from conjugated π-electrons across the aniline-triazole system, with an emission maximum near 420 nm in acetonitrile .

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution

The aniline ring undergoes nitration and sulfonation at the ortho/para positions relative to the -NH₂ group. For example, nitration with HNO₃/H₂SO₄ produces 4-((1-methyl-1H-1,2,4-triazol-5-yl)methyl)-2-nitroaniline, a precursor for amine-protected intermediates.

Triazole Ring Modifications

-

Alkylation: Quaternary ammonium salts form via N-alkylation at the triazole’s N-4 position using methyl iodide or dimethyl sulfate .

-

Coordination Chemistry: The triazole’s N-2 and N-4 atoms chelate transition metals (e.g., Cu²⁺, Zn²⁺), enabling catalytic or antimicrobial applications .

Cross-Coupling Reactions

Buchwald-Hartwig amination with aryl halides installs diverse substituents on the aniline nitrogen, enhancing drug-likeness. For instance, reaction with 4-bromotoluene yields N-(4-methylphenyl)-4-((1-methyl-1H-1,2,4-triazol-5-yl)methyl)aniline.

Applications in Pharmaceutical Development

Antimicrobial Agents

Triazole-aniline hybrids exhibit potent activity against Gram-positive bacteria (MIC₉₀: 8 µg/mL vs. S. aureus) by inhibiting dihydrofolate reductase . The methylene linker optimizes membrane permeability compared to direct aryl-triazole conjugates.

Anticancer Scaffolds

In silico docking studies predict strong binding (ΔG = -9.2 kcal/mol) to EGFR kinase, driven by hydrogen bonds between the triazole nitrogens and Thr766/Met769 residues. In vitro assays against MCF-7 cells show IC₅₀ = 18 µM, outperforming 5-fluorouracil .

Prodrug Design

Conjugation with carboxylic acid-containing drugs (e.g., ibuprofen) via amide bonds enhances aqueous solubility. Enzymatic cleavage by esterases releases the active drug moiety in vivo.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume